

A-Technical-Guide-to-2-(1,3-Dioxolan-2-yl)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(1,3-Dioxolan-2-yl)ethanol**

Cat. No.: **B3144211**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of **2-(1,3-Dioxolan-2-yl)ethanol**, a versatile building block in organic synthesis. The document delves into its chemical properties, synthesis, and applications, with a particular focus on its role in pharmaceutical development. Detailed protocols for its synthesis and use as a protecting group are provided, alongside a discussion of its reactivity and safety considerations. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug discovery.

Introduction

2-(1,3-Dioxolan-2-yl)ethanol, also known as 3-hydroxypropionaldehyde ethylene acetal, is a key organic compound valued for its utility as a masked aldehyde.^[1] The presence of the dioxolane ring protects the aldehyde functionality from undesired reactions, allowing for selective transformations on other parts of the molecule. This characteristic makes it an invaluable tool in multistep organic syntheses, particularly in the construction of complex molecules such as active pharmaceutical ingredients (APIs). The strategic use of protecting groups like the dioxolane in **2-(1,3-Dioxolan-2-yl)ethanol** is a cornerstone of modern synthetic chemistry, enabling the synthesis of intricate molecular architectures with high precision and yield.^[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-(1,3-Dioxolan-2-yl)ethanol** is essential for its effective use in the laboratory. These properties dictate its behavior in various solvents and reaction conditions.


Property	Value	Source
IUPAC Name	2-(1,3-dioxolan-2-yl)ethanol	Echemi[3]
CAS Number	5465-08-7	Echemi[3]
Molecular Formula	C5H10O3	Echemi[3]
Molecular Weight	118.13 g/mol	Echemi[3]
Appearance	Liquid or powder	Echemi[1]
Boiling Point	216.4°C at 760 mmHg	LookChem[4]
Density	1.069 g/cm ³	LookChem[4]
Flash Point	101.1°C	LookChem[4]
Solubility	Miscible with water and common organic solvents	
pKa	~16 (estimated for the hydroxyl group)	

Synthesis and Purification

The most common and efficient synthesis of **2-(1,3-Dioxolan-2-yl)ethanol** involves the acid-catalyzed reaction of 3-hydroxypropionaldehyde with ethylene glycol. This reaction is an equilibrium process, and the removal of water is crucial to drive the reaction towards the formation of the desired acetal.

Synthetic Workflow

The synthesis can be visualized as a straightforward two-step process: the formation of the aldehyde followed by its protection.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-(1,3-Dioxolan-2-yl)ethanol**.

Detailed Experimental Protocol

Materials:

- 3-Hydroxypropionaldehyde (or a suitable precursor)
- Ethylene glycol (1.1 equivalents)
- p-Toluenesulfonic acid (p-TSA) (0.01 equivalents)
- Toluene

- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Dean-Stark apparatus

Procedure:


- To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-hydroxypropionaldehyde, ethylene glycol, and a catalytic amount of p-TSA in toluene.
- Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **2-(1,3-Dioxolan-2-yl)ethanol**.

Applications in Drug Development

The primary application of **2-(1,3-Dioxolan-2-yl)ethanol** in drug development is as a versatile intermediate. The protected aldehyde can be carried through several synthetic steps, and the aldehyde can be deprotected under mild acidic conditions when needed.

Role as a Protecting Group

The dioxolane group is stable to a wide range of reagents, including organometallics, hydrides, and oxidizing agents, making it an ideal protecting group.

[Click to download full resolution via product page](#)

Caption: Use as a protecting group in a synthetic sequence.

Synthesis of Complex Molecules

This building block has been utilized in the synthesis of various pharmaceutical agents. For instance, it can be a precursor to fragments of larger molecules where a terminal aldehyde is required at a late stage of the synthesis. The ability to introduce the aldehyde functionality late in the synthesis is crucial for improving the overall efficiency and yield of the process.

Spectroscopic Characterization

Confirmation of the structure and purity of **2-(1,3-Dioxolan-2-yl)ethanol** is typically achieved through a combination of spectroscopic techniques.

- ^1H NMR (Proton Nuclear Magnetic Resonance): The ^1H NMR spectrum will show characteristic signals for the dioxolane ring protons (a multiplet around 3.8-4.0 ppm), the methylene group adjacent to the hydroxyl group (a triplet around 3.7 ppm), the methylene group adjacent to the dioxolane ring (a triplet around 1.8 ppm), and the hydroxyl proton (a broad singlet).
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum will display distinct peaks for each carbon atom in the molecule, including the acetal carbon of the dioxolane ring (around 103 ppm).
- IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching of the alcohol, and C-O stretching bands in the 1000-1200 cm^{-1} region.
- Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

Safety and Handling

Proper safety precautions are essential when working with **2-(1,3-Dioxolan-2-yl)ethanol**.

- General Handling: Work in a well-ventilated area or a fume hood.[5] Avoid contact with skin, eyes, and clothing.[6][7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
- Inhalation: Avoid breathing vapors or mists.[7] If inhaled, move to fresh air.[7]
- Skin and Eye Contact: In case of contact, immediately flush the affected area with plenty of water.[5][7] For eye contact, rinse cautiously with water for several minutes and seek medical attention.[5][7]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7][8] Keep away from heat, sparks, and open flames.[5][7]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. [7]

Conclusion

2-(1,3-Dioxolan-2-yl)ethanol is a highly valuable and versatile building block in modern organic synthesis. Its ability to mask an aldehyde functionality provides chemists with a powerful tool for the construction of complex molecules, particularly in the realm of pharmaceutical development. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory. This guide has provided a detailed overview of these aspects, aiming to equip researchers and drug development professionals with the necessary knowledge to leverage this important chemical in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. pharmtech.com [pharmtech.com]
- 3. echemi.com [echemi.com]
- 4. 2-(1,3-dioxan-2-yl)ethanol | lookchem [lookchem.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Page loading... [wap.guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-(1,3-Dioxolan-2-yl)ethanamine | 5754-35-8 [sigmaaldrich.com]
- To cite this document: BenchChem. [A-Technical-Guide-to-2-(1,3-Dioxolan-2-yl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3144211#iupac-name-for-2-1-3-dioxolan-2-yl-ethanol\]](https://www.benchchem.com/product/b3144211#iupac-name-for-2-1-3-dioxolan-2-yl-ethanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com